molecular formula C6H4ClN3 B1590719 6-Chloroimidazo[1,2-a]pyrazine CAS No. 76537-23-0

6-Chloroimidazo[1,2-a]pyrazine

Cat. No.: B1590719
CAS No.: 76537-23-0
M. Wt: 153.57 g/mol
InChI Key: PTWXEVLXAHFMKK-UHFFFAOYSA-N
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Description

6-Chloroimidazo[1,2-a]pyrazine is a fused N-heterocyclic compound that has garnered significant interest in pharmaceutical and agrochemical research. This compound is known for its unique physicochemical and medicinal properties, making it a valuable scaffold in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 6-Chloroimidazo[1,2-a]pyrazine typically involves regioselective metalation using bases such as 2,2,6,6-tetramethylpiperidyl magnesium chloride lithium chloride and 2,2,6,6-tetramethylpiperidyl zinc magnesium chloride lithium chloride. These intermediates are then quenched with various electrophiles to yield polyfunctionalized imidazopyrazine derivatives . Additionally, nucleophilic additions at position 8 and selective Negishi cross-couplings are employed to further functionalize this heterocycle .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of regioselective metalation and subsequent functionalization with electrophiles suggests that scalable synthetic routes could be developed based on these laboratory methods .

Properties

IUPAC Name

6-chloroimidazo[1,2-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-4-10-2-1-8-6(10)3-9-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWXEVLXAHFMKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=CC2=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20511229
Record name 6-Chloroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76537-23-0
Record name 6-Chloroimidazo[1,2-a]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes 6-chloroimidazo[1,2-a]pyrazine a valuable building block for synthesizing diverse compounds?

A1: this compound possesses a chlorine atom at the 6th position, making it susceptible to substitution reactions. The research demonstrates the use of calculated pKa values and N-basicities to achieve regioselective metalation of this compound using TMP-bases like TMPMgCl·LiCl and TMP2Zn·2MgCl2·2LiCl []. These organometallic intermediates (zinc and magnesium) can then react with various electrophiles, allowing the introduction of diverse functional groups at specific positions on the imidazo[1,2-a]pyrazine scaffold. This regioselective functionalization is crucial for creating structurally diverse libraries of compounds for drug discovery and other applications.

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